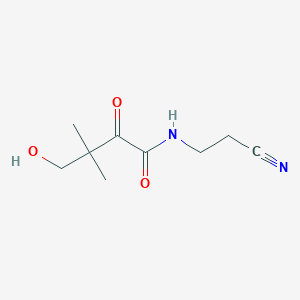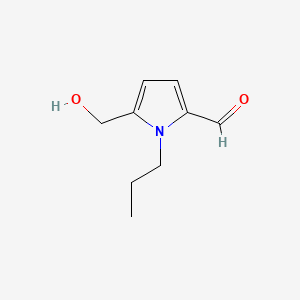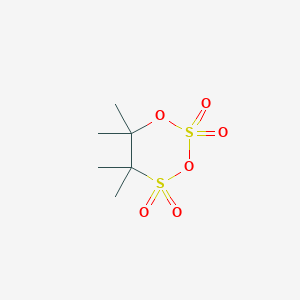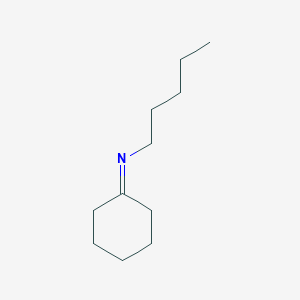
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide: is a chemical compound with a unique structure that includes a cyanoethyl group, a hydroxy group, and a dimethyl-oxobutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide typically involves the reaction of 4-hydroxy-3,3-dimethyl-2-oxobutanamide with 2-cyanoethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents can also optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the cyano group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(2-Cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
129024-41-5 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-4-hydroxy-3,3-dimethyl-2-oxobutanamide |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,6-12)7(13)8(14)11-5-3-4-10/h12H,3,5-6H2,1-2H3,(H,11,14) |
Clave InChI |
TUNCONIKHGGVSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(=O)C(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)




![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)



